molecular formula C8H6BrNO4 B3077314 Methyl 3-bromo-2-nitrobenzoate CAS No. 104670-71-5

Methyl 3-bromo-2-nitrobenzoate

Cat. No.: B3077314
CAS No.: 104670-71-5
M. Wt: 260.04 g/mol
InChI Key: RPVJUANCLHFOFR-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-nitrobenzoate” is a compound with the molecular formula C8H6BrNO4 . It is a halogenated benzoic acid and is used as an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a multi-step process. The first step involves the nitration of methyl benzoate, which is an example of electrophilic substitution . This is followed by a conversion from the nitro group to an amine, and finally, a bromination . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl ester group . The molecular weight of the compound is 260.042 Da .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it can be nitrated to form methyl 3-nitrobenzoate in a process known as electrophilic substitution . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 1.7±0.1 g/cm3, a boiling point of 300.0±20.0 °C at 760 mmHg, and a flash point of 135.2±21.8 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Chemical Compounds

Pharmacological Research

In pharmacological research, derivatives of methyl 3-bromo-2-nitrobenzoate have been investigated for their potential genotoxicity in pharmaceutical compounds. For example, a study developed a method for detecting and quantifying this compound derivatives as genotoxic impurities in lenalidomide, a drug substance (Kishore Gaddam et al., 2020).

Chemical Reaction Studies

This compound is also studied for its reactivity in various chemical reactions. For instance, a research paper explored its reaction with amines, leading to a novel aromatic nucleophilic substitution with rearrangement, providing insights into the synthesis of N-substituted nitrobenzo[b]thiophenes (F. Guerrera et al., 1995).

Material Synthesis

This compound plays a role in the synthesis of novel materials. For example, the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester from this compound was explored, showcasing its utility in developing new chemical entities (Yin Dulin, 2007).

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-bromo-2-nitrobenzoate involves several chemical reactions. The compound contains a bromine atom, a methyl group, and a nitro group. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4

Pharmacokinetics

The compound’s molecular weight (26004 g/mol) and its predicted density (1673±006 g/cm3) suggest that it may have significant bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .

Properties

IUPAC Name

methyl 3-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVJUANCLHFOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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